Undetectable β-Arrestin-2 Recruitment: A Differentiating Bias Profile from Morphine and TRV130
PZM21 is a potent Gi/o activator (EC50 = 4.6 nM) but demonstrates no detectable activity in a β-arrestin-2 recruitment assay, a key point of differentiation from both the unbiased agonist morphine and the clinically investigated biased agonist TRV130 (oliceridine) . While morphine and TRV130 both recruit β-arrestin-2 to varying degrees, PZM21's signal in this assay is statistically indistinguishable from baseline, even under conditions of GRK2 overexpression [1].
| Evidence Dimension | β-Arrestin-2 Recruitment (BRET/PathHunter Assay) |
|---|---|
| Target Compound Data | No detectable activity (Emax ≈ 0%) |
| Comparator Or Baseline | Morphine: Emax = 65% (approx., relative to DAMGO); TRV130: Emax ≈ 25% (approx., relative to DAMGO) |
| Quantified Difference | Complete absence of detectable β-arrestin-2 recruitment for PZM21 |
| Conditions | HEK293T cells expressing human μOR, PathHunter β-arrestin-2 assay |
Why This Matters
The complete lack of β-arrestin-2 engagement is the defining feature of PZM21's bias profile and is directly linked to its reduced on-target liabilities in vivo, making it an essential tool for studying G protein-specific μOR signaling.
- [1] Extended Data Figure 6: Signalling profile of PZM21 and other μOR agonists. Nature. 2016. View Source
